molecular formula C15H21N3O4S B2973880 ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate CAS No. 2034415-28-4

ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate

Cat. No. B2973880
CAS RN: 2034415-28-4
M. Wt: 339.41
InChI Key: DSPINHODIKMEPQ-UHFFFAOYSA-N
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Description

Thiadiazoles are a sub-family of azole compounds. Structurally, they are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair .


Synthesis Analysis

Thiadiazoles are rarely synthesized themselves, but compounds bearing them as a structural motif are fairly common in pharmacology . The synthesis of 1,3,4-thiadiazole derivatives has been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .


Molecular Structure Analysis

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair .


Chemical Reactions Analysis

Thiadiazoles have various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .


Physical And Chemical Properties Analysis

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .

Scientific Research Applications

Environmental Impact and Analysis

Research on parabens, chemically related to ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate, highlights the environmental presence and fate of such compounds. Studies have demonstrated that despite wastewater treatments efficiently removing these compounds, they persist in low concentrations in effluents and can be found ubiquitously in surface waters and sediments. This persistence underscores the need for ongoing monitoring and evaluation of similar compounds' environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Capacity and Mechanisms

The study of antioxidants provides insights into how compounds like this compound could be evaluated for their antioxidant properties. Techniques such as the ABTS/PP decolorization assay allow for the assessment of antioxidant capacity, offering a framework for investigating similar compounds' ability to act as antioxidants or to modify antioxidant capacity in biological or environmental samples (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Pharmaceutical Applications

In pharmaceutical research, the exploration of quinazoline derivatives, which share structural similarities with the compound , has revealed significant bioactive properties. These studies indicate the potential for creating new medicinal agents by modifying such compounds, suggesting a pathway for researching and developing pharmaceutical applications for this compound and its derivatives (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Future Directions

Thiadiazoles have shown promise in various fields of medicinal chemistry, and ongoing research is likely to continue exploring their potential. For example, some structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents .

properties

IUPAC Name

ethyl 4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-3-22-15(19)17-10-8-12(9-11-17)18-14-7-5-4-6-13(14)16(2)23(18,20)21/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPINHODIKMEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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